1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 1049127-40-3
VCID: VC16376003
InChI: InChI=1S/C25H20Cl2N4O3S/c1-13-20(25(33)34-2)17(11-14-10-15(26)8-9-19(14)27)21(29-13)22-30-23(32)18(12-28)24(35)31(22)16-6-4-3-5-7-16/h3-10,22,29,35H,11H2,1-2H3,(H,30,32)
SMILES:
Molecular Formula: C25H20Cl2N4O3S
Molecular Weight: 527.4 g/mol

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester

CAS No.: 1049127-40-3

Cat. No.: VC16376003

Molecular Formula: C25H20Cl2N4O3S

Molecular Weight: 527.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester - 1049127-40-3

Specification

CAS No. 1049127-40-3
Molecular Formula C25H20Cl2N4O3S
Molecular Weight 527.4 g/mol
IUPAC Name methyl 5-(5-cyano-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidin-2-yl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C25H20Cl2N4O3S/c1-13-20(25(33)34-2)17(11-14-10-15(26)8-9-19(14)27)21(29-13)22-30-23(32)18(12-28)24(35)31(22)16-6-4-3-5-7-16/h3-10,22,29,35H,11H2,1-2H3,(H,30,32)
Standard InChI Key APUORXNYFKPTQW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)CC4=C(C=CC(=C4)Cl)Cl)C(=O)OC

Introduction

The compound 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester is a complex organic molecule belonging to the class of heterocyclic compounds. This structure combines pyrrole and pyrimidine moieties with additional functional groups that contribute to its unique chemical and potential biological properties.

Synthesis

The synthesis of such compounds often involves multistep organic reactions incorporating:

  • Formation of the pyrrole core through condensation reactions involving amines and ketones.

  • Functionalization of the pyrrole ring to introduce substituents like cyano and dichlorophenyl groups.

  • Cyclization reactions to form the tetrahydropyrimidine moiety.

Applications and Biological Activity

While specific data for this compound is not readily available in the provided references, compounds with similar structures are known for their diverse biological activities:

  • Pharmacological Potential: Pyrrole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological macromolecules .

  • Antioxidant Activity: Pyrrolidine-based derivatives have shown significant antioxidant properties in prior studies .

Analytical Data

Compounds like this are typically characterized using advanced analytical techniques:

  • NMR Spectroscopy: Provides information about hydrogen and carbon environments in the molecule.

  • Mass Spectrometry: Confirms molecular weight and structural fragments.

  • X-ray Crystallography: Determines precise three-dimensional arrangements of atoms.

Related Compounds

Several structurally related compounds have been studied for their properties:

Compound NameKey FeaturesBiological Activity
Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine Tetrahydropyrimidine coreAntimicrobial
Methyl 1-(5-chloro)-5-pyrrolidine-carboxylic acid Pyrrolidine coreAntioxidant

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